1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride
CAS No.:
Cat. No.: VC15997778
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN4 |
|---|---|
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 1-methylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H8N4.ClH/c1-11-7-5(3-10-11)2-6(8)4-9-7;/h2-4H,8H2,1H3;1H |
| Standard InChI Key | MVEUCLIICAQZAN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=NC=C(C=C2C=N1)N.Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula is C₇H₉ClN₄, with a molecular weight of 184.62 g/mol. Its IUPAC name, 1-methylpyrazolo[3,4-b]pyridin-5-amine hydrochloride, reflects the fused pyrazole-pyridine core, methyl substitution, and protonated amine group. Key spectral data include:
| Property | Value |
|---|---|
| InChI Key | MVEUCLIICAQZAN-UHFFFAOYSA-N |
| SMILES | CN1C2=NC=C(C=C2C=N1)N.Cl |
| XLogP3 | 1.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The planar fused-ring system enables π-π stacking interactions, while the amine group facilitates hydrogen bonding—critical for binding biological targets .
Synthesis Methodologies
Cyclocondensation of Pyrazole-5-Amines
A widely adopted route involves cyclocondensation reactions between pyrazole-5-amine derivatives and activated carbonyl groups. For example, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is synthesized by refluxing pyrazole-5-amine with carbonyl compounds in acetic acid, achieving yields exceeding 70% . This method benefits from mild conditions and scalability.
Reduction of Nitro Precursors
Nitro-substituted pyrazolopyridines are reduced using catalytic hydrogenation or sodium borohydride. For instance, 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is obtained by reducing the corresponding nitro derivative (CAS: 256376-24-6) with Pd/C and H₂, followed by HCl treatment to form the hydrochloride salt .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A 2020 study reported a 30-minute synthesis of pyrazolopyridines using 3-methyl-1-phenyl-1H-pyrazol-5-amine and bis(arylidene) thiophenones, achieving 85% yield .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by its amine and aromatic systems:
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Oxidation: Treatment with H₂O₂ or mCPBA yields N-oxide derivatives, which enhance water solubility and bioactivity.
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Acylation: Reaction with acetyl chloride forms 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-acetamide, a precursor for kinase inhibitors .
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Suzuki Coupling: The chloro-substituted analog undergoes cross-coupling with aryl boronic acids to generate biaryl derivatives, expanding structural diversity .
Biological Activities and Mechanisms
Antimicrobial Properties
Pyrazolopyridines exhibit broad-spectrum activity against Gram-positive bacteria. In a 2018 study, 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide (a structural analog) showed MIC values of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Bacillus subtilis, outperforming ampicillin . Mechanistic studies suggest disruption of cell wall biosynthesis via penicillin-binding protein inhibition .
Kinase Inhibition
The scaffold’s planar structure enables potent kinase inhibition. Derivatives targeting cyclin-dependent kinases (CDKs) demonstrated IC₅₀ values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, making them candidates for anticancer therapies .
Therapeutic Applications
Oncology
CDK inhibitors derived from this scaffold are in preclinical trials for breast and lung cancers. A 2022 study highlighted 5-cyclopropyl-2-{1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}pyrimidin-4-amine (CAS: 256376-24-6) as a lead compound with 90% tumor growth inhibition in murine models .
Infectious Diseases
The hydrazide derivative 4 (from Section 2.1) reduced MRSA biofilm formation by 70% at 16 µg/mL, suggesting utility in medical device coatings .
Case Studies and Experimental Data
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